"4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride" chemical structure and properties
"4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride" chemical structure and properties
An In-Depth Technical Guide to 4-(4H-1,2,4-Triazol-4-yl)piperidine Hydrochloride
Introduction
The confluence of distinct heterocyclic scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry. 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride represents such a molecule, integrating the pharmacologically significant 1,2,4-triazole nucleus with the versatile piperidine ring. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, renowned for its diverse biological activities including antifungal, antimicrobial, and anticancer properties.[1][2][3] The piperidine scaffold is a ubiquitous structural motif in drug discovery, particularly for central nervous system (CNS) agents, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.
This technical guide provides a comprehensive overview of 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride for researchers and drug development professionals. It covers the molecule's chemical structure, physicochemical properties, a robust synthesis protocol, analytical characterization methods, and its potential applications in medicinal chemistry, grounded in authoritative scientific principles.
Molecular Structure and Physicochemical Properties
4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride is composed of a saturated six-membered piperidine heterocycle linked via its 4-position carbon to the nitrogen at the 4-position of a five-membered 1,2,4-triazole ring.[4] This specific linkage is crucial, distinguishing it from isomers where the linkage occurs at other positions of the triazole ring. The molecule is typically supplied as a dihydrochloride salt, which significantly enhances its aqueous solubility and stability, making it more amenable to handling, formulation, and biological testing compared to its free base form.[4]
The triazole ring provides hydrogen bond acceptors, while the protonated piperidine nitrogen acts as a hydrogen bond donor, features that are critical for molecular recognition and binding to biological targets.[5]
| Property | Value | Source |
| Molecular Formula | C₇H₁₄Cl₂N₄ | [4] |
| Molecular Weight | 225.12 g/mol | [4] |
| CAS Number | 1401425-75-9 (dihydrochloride) | [4] |
| Appearance | Expected to be a crystalline solid | [4] |
| Solubility | Soluble in polar solvents like water, methanol, and ethanol | [4] |
| SMILES | C1CNCCC1C2=NC=NN2.Cl.Cl | [4] |
| InChI | InChI=1S/C7H12N4.2ClH/c1-3-8-4-2-6(1)7-9-5-10-11-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H | [4] |
Synthesis and Purification
The synthesis of 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride can be achieved through a multi-step sequence. A logical and field-proven approach involves the construction of the triazole ring onto a pre-existing, suitably protected piperidine precursor. The following protocol is a representative methodology based on established chemical principles for forming 1,2,4-triazoles.[6][7]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride.
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate
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Rationale: The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent it from participating in the subsequent triazole formation reaction, ensuring regioselectivity.[5]
-
To a stirred solution of 4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of tert-butyl 4-(4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate
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Rationale: This step involves the cyclocondensation reaction to form the 1,2,4-triazole ring. Reacting the protected aminopiperidine with a suitable C2N synthon like N,N-dimethylformamide azine provides the necessary atoms for the heterocycle.
-
Combine the Boc-protected 4-aminopiperidine (1.0 eq) and N,N-dimethylformamide azine (1.1 eq) in a suitable high-boiling solvent such as xylol or N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (typically 120-150 °C) for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude intermediate is purified by column chromatography.
Step 3: Synthesis of 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride
-
Rationale: The final step involves the removal of the Boc protecting group under acidic conditions, which simultaneously forms the desired hydrochloride salt.[5]
-
Dissolve the purified Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or methanol.
-
Add an excess of a solution of hydrochloric acid in dioxane (e.g., 4M solution, 3-5 eq) at room temperature.
-
Stir the mixture for 2-4 hours. The product will typically precipitate out of the solution as the hydrochloride salt.
-
Collect the solid product by filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield the final 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Spectrum: The spectrum should show characteristic signals for the triazole protons (typically downfield singlets around 8.0-9.0 ppm) and the piperidine ring protons (a complex series of multiplets in the aliphatic region, typically 1.5-3.5 ppm).[8][9] The NH proton of the piperidinium ion may appear as a broad singlet.
-
Expected ¹³C NMR Spectrum: Signals corresponding to the two distinct carbons of the triazole ring (around 140-150 ppm) and the carbons of the piperidine ring (typically 30-60 ppm) are expected.[9][10]
Mass Spectrometry (MS)
-
Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water) and analyze using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. For C₇H₁₂N₄, the expected m/z would be approximately 153.11.[11]
Infrared (IR) Spectroscopy
-
Protocol: Analyze the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Expected Result: The IR spectrum should display characteristic absorption bands, including N-H stretching from the piperidinium salt (broad band around 2700-3300 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), C=N stretching from the triazole ring (around 1600-1650 cm⁻¹), and N-N stretching (around 1400-1450 cm⁻¹).[9]
Applications in Medicinal Chemistry and Drug Development
The structural combination of a 1,2,4-triazole and a piperidine ring makes this scaffold a highly attractive starting point for drug discovery programs.
-
Antifungal Agents: Many clinically used antifungal drugs, such as fluconazole and itraconazole, are triazole derivatives. They function by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[4][12] The 4-(4H-1,2,4-Triazol-4-yl)piperidine core can serve as a foundational structure for novel antifungal candidates.
-
Antibacterial Agents: Piperidine moieties are frequently incorporated into antibacterial agents to enhance cell wall penetration and target engagement. The triazole-piperidine scaffold has been successfully used as the C7 side chain in novel fluoroquinolone antibiotics, demonstrating potent activity against both susceptible and multidrug-resistant bacterial strains.[13]
-
Anticancer Agents: The triazole nucleus is present in several anticancer agents. Derivatives of the related 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been designed as selective inhibitors of glutaminyl cyclase isoenzyme (isoQC), a target implicated in cancer development through the modulation of the CD47 "don't eat me" signal.[14]
-
CNS Disorders: The piperidine ring is a classic "privileged scaffold" for CNS-targeting drugs due to its ability to improve blood-brain barrier permeability. The triazole moiety can modulate receptor binding and metabolic stability, making this combined scaffold a promising platform for developing novel treatments for neurological and psychiatric conditions.
Conceptual Diagram of Pharmacological Significance
Caption: Key contributions of the triazole and piperidine moieties to pharmacological potential.
Safety and Handling
As with any laboratory chemical, 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[15][16]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
References
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PubChem. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine. Available at: [Link]
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PubChemLite. 4-(4-ethyl-4h-1,2,4-triazol-3-yl)piperidine dihydrochloride. Available at: [Link]
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PubMed Central. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Available at: [Link]
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ResearchGate. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]
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PubMed. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Available at: [Link]
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